molecular formula C16H25NO2 B6340435 tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate CAS No. 1221342-83-1

tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate

Cat. No. B6340435
CAS RN: 1221342-83-1
M. Wt: 263.37 g/mol
InChI Key: LLQALGREUYTJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate (TBMP) is a tertiary amine derivative of propanoic acid, a commonly used compound in organic chemistry. TBMP is a versatile compound with a wide range of applications in both synthetic and analytical chemistry. It has been used as a reagent for the synthesis of a variety of compounds and as a catalyst in organic reactions. TBMP has also been used in a number of scientific research applications, such as in the study of biochemical and physiological effects.

Scientific Research Applications

Tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It has also been used as a reagent for the synthesis of other compounds, such as amino acids and peptides. tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate has been used as a catalyst in organic reactions, such as the Wittig reaction and the Diels-Alder reaction. In addition, tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate has been used in the study of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate is not fully understood. However, it is thought to act as a proton donor, which helps to facilitate the formation of a variety of compounds. tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate is also thought to act as a catalyst, which helps to increase the rate of certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate are not fully understood. However, it has been shown to have some effects on the human body. tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate has been shown to have some effect on the activity of the enzyme tyrosinase, which is involved in the synthesis of melanin.

Advantages and Limitations for Lab Experiments

Tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used as a reagent for the synthesis of a variety of compounds. It is also relatively stable, and it has a low toxicity. However, tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate can be toxic in high concentrations, and it can be corrosive. In addition, tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate can be expensive and difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate. It could be used in the synthesis of new compounds, such as pharmaceuticals and agrochemicals. It could also be used as a catalyst in organic reactions, such as the Wittig reaction and the Diels-Alder reaction. In addition, tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate could be used in the study of biochemical and physiological effects, such as the inhibition of the enzyme acetylcholinesterase. Finally, tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate could be used in the development of new methods for the synthesis of compounds, such as novel peptides.

Synthesis Methods

Tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate can be synthesized by a variety of methods, including the reaction of tert-butyl alcohol with 2-methyl-3-[(2-phenylethyl)amino]propanoic acid. This reaction is typically carried out at a high temperature (e.g., 160-170 °C) and in the presence of a catalyst (e.g., sulfuric acid). The reaction yields the desired product in high yield and is relatively easy to scale up.

properties

IUPAC Name

tert-butyl 2-methyl-3-(2-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-13(15(18)19-16(2,3)4)12-17-11-10-14-8-6-5-7-9-14/h5-9,13,17H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQALGREUYTJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate

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